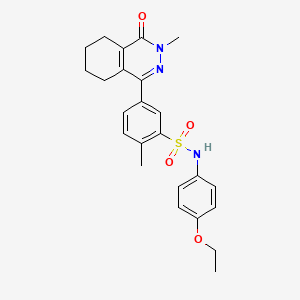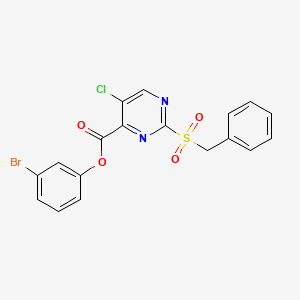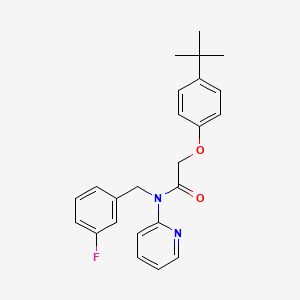![molecular formula C25H25ClN2O4S B11301910 7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11301910.png)
7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, methylsulfanyl, and morpholinyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials, such as substituted phenols and pyrroles.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the methylsulfanyl group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.
Incorporation of the morpholinyl group: This can be done through nucleophilic substitution or addition reactions using morpholine or its derivatives.
Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways.
Comparison with Similar Compounds
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Quinolone derivatives: These compounds are known for their pharmaceutical and biological activities.
Triazole derivatives: These compounds have a five-membered ring with three nitrogen atoms and show versatile biological activities.
The uniqueness of 7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H25ClN2O4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
7-chloro-1-(4-methylsulfanylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25ClN2O4S/c1-33-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)32-24(21)25(30)28(22)10-2-9-27-11-13-31-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |
InChI Key |
VJGBWVPVSPSUIA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11301836.png)



![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11301852.png)
![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11301864.png)
![2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11301867.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11301873.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11301879.png)
![3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11301881.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11301889.png)
![Cyclopropyl(4-{2-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11301898.png)
![1-benzyl-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11301902.png)
![2,4-dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11301925.png)
